2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
CAS No.: 3056-18-6
Cat. No.: VC20763152
Molecular Formula: C₁₆H₁₆Cl₂N₄O₇
Molecular Weight: 447.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3056-18-6 |
|---|---|
| Molecular Formula | C₁₆H₁₆Cl₂N₄O₇ |
| Molecular Weight | 447.2 g/mol |
| IUPAC Name | [3,4-diacetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C16H16Cl2N4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3 |
| Standard InChI Key | PYXZXWLFAMZVPY-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Basic Properties
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine is a nucleoside analog that belongs to the broader class of purine derivatives. Its structure combines a purine base with a modified ribofuranose sugar, resulting in a compound with distinct chemical characteristics and potential biological relevance.
Chemical Identification
The compound is formally identified by several parameters that enable precise recognition in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Registry Number | 3056-18-6 |
| Molecular Formula | C₁₆H₁₆Cl₂N₄O₇ |
| Molar Mass | 447.23 g/mol |
| Systematic Name | 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine |
The compound is also known by several synonyms, including NSC 76763, 2',3',5'-Tri-O-Acetyl-2,6-Dichloropurine, and [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate .
Physical Properties
The physical characteristics of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine define its behavior in laboratory and potential pharmacological applications:
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Off-White to Pale Yellow |
| Melting Point | 158-159°C |
| Density | 1.69±0.1 g/cm³ (Predicted) |
| Boiling Point | 555.3±60.0°C (Predicted) |
| pKa | -1.40±0.10 (Predicted) |
| Solubility | Slightly soluble in Chloroform and DMSO |
| Recommended Storage | -20°C Freezer |
These physical properties reflect the compound's stability and handling requirements in laboratory settings .
Structural Characteristics
Molecular Structure
The molecular structure of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine consists of two primary components:
-
A purine heterocycle with chlorine atoms at positions 2 and 6
-
A ribofuranose sugar with acetyl groups at positions 2', 3', and 5'
The connection between these components occurs at the N9 position of the purine and the C1' position of the ribofuranose, forming a classic N-glycosidic bond characteristic of nucleosides .
Crystallographic Analysis
Crystallographic studies provide detailed information about the three-dimensional arrangement of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine molecules in solid state. According to published research, the acetylated β-furanose ring adopts a 3'β-envelope conformation, with the corresponding carbon atom deviating by 0.602 (5) Å from the rest of the ring .
The planar portion of the furanose ring forms a dihedral angle of 65.0 (1)° with the mean plane of the purine bicycle, indicating a specific spatial orientation between these two major structural components .
Notable torsion angles in the molecule include:
-
C8—N9—C1'—O6': 6.9 (4)°
-
C8—N9—C1'—C2': -111.1 (3)°
-
C4—N9—C1'—O6': -168.8 (3)°
Synthesis Methodology
Vorbrüggen Glycosylation
The principal method for synthesizing 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine is Vorbrüggen glycosylation, which involves the coupling of 2,6-dichloropurine with a protected ribose derivative .
The detailed synthetic procedure involves the following steps:
-
Treatment of 2,6-dichloropurine (21.2 mmol) with N,O-Bis(trimethylsilyl)acetamide (22.7 mmol) in dry acetonitrile (50 mL) at 40°C for 30 minutes to form a silylated intermediate
-
Addition of tetra-O-acetyl-D-ribofuranose (21.3 mmol) in dry acetonitrile (35 mL)
-
Addition of TMSOTf (trimethylsilyl trifluoromethanesulfonate) (4.4 mmol) as a catalyst
-
Heating the reaction mixture at 75-80°C for 2.5-3 hours with TLC monitoring
-
Cooling to ambient temperature, quenching with ethanol (1 mL), and stirring for 15 minutes
Reaction Conditions and Optimization
The successful synthesis of this compound requires carefully controlled conditions. Key factors include:
-
Use of dry acetonitrile as the reaction solvent
-
Silylation of the purine base prior to glycosylation
-
Employment of a Lewis acid catalyst (TMSOTf)
-
Controlled temperature progression (40°C for silylation, 75-80°C for glycosylation)
-
Precise reaction monitoring via thin-layer chromatography
-
Proper workup procedures involving dichloromethane and sodium bicarbonate solution
These conditions have been refined to optimize the yield and purity of the target compound, making the synthesis reproducible and efficient for laboratory-scale preparation.
Chemical Reactivity
Characteristic Reactions
As a 2,6-dichloropurine derivative, 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine is expected to undergo several characteristic reactions:
-
Nucleophilic substitution at the C2 and C6 positions, where the chlorine atoms serve as leaving groups
-
Hydrolysis of the acetyl protecting groups under acidic or basic conditions
-
Potential glycosidic bond cleavage under specific conditions
These reactivity patterns make the compound valuable as a synthetic intermediate in the preparation of more complex purine nucleoside derivatives with potential biological activities .
Position in Nucleoside Chemistry
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine occupies an important position in nucleoside chemistry as:
-
A protected intermediate in the synthesis of modified purine nucleosides
-
A model compound for studying the structural characteristics of nucleosides
-
A potential precursor to biologically active compounds through selective transformation of the chlorine substituents
The compound represents one of relatively few structurally characterized 2,6-dichloropurine ribonucleosides, with limited examples available in the Cambridge Structural Database .
Biological Context and Related Compounds
Structural Analogs
Structurally related compounds include:
-
9-(2'-deoxy-3',5'-di-O-4-methoxybenzoyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine, which shares the 2,6-dichloropurine base but differs in the sugar modification pattern
-
Various 2- or 6-chloro substituted purine derivatives that have been structurally characterized and reported in the Cambridge Structural Database
These structural relationships provide context for understanding the potential applications and properties of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine within the broader field of nucleoside chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume